

Spectroscopic analysis for validating 2-Bromobenzoylacetoneitrile derivatives

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Compound of Interest

Compound Name: 2-Bromobenzoylacetoneitrile

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A Comparative Spectroscopic Guide to 2-Bromobenzoylacetoneitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of **2-Bromobenzoylacetoneitrile** and its structural isomer, 4-Bromobenzoylacetoneitrile. The validation of these structures is crucial in synthetic chemistry and drug development, where precise molecular conformation is paramount. This document outlines the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Introduction to Spectroscopic Validation

Spectroscopic techniques are fundamental to the characterization and validation of chemical compounds. ^1H and ^{13}C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present. Mass spectrometry determines the molecular weight and fragmentation pattern, confirming the elemental composition. By comparing the spectra of isomeric compounds like **2-Bromobenzoylacetoneitrile** and 4-Bromobenzoylacetoneitrile, we can elucidate the impact of substituent positioning on their spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Bromobenzoylacetone** and **4-Bromobenzoylacetone**, facilitating a direct comparison of their structural differences.

Table 1: ^1H NMR Spectral Data Comparison (400 MHz, CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2-Bromobenzoylacetone	7.85 (approx.)	d	1H	Ar-H
	7.70 (approx.)	t	1H	Ar-H
	7.50 (approx.)	t	1H	Ar-H
	7.40 (approx.)	d	1H	Ar-H
	4.20 (approx.)	s	2H	-CH ₂ -
4-Bromobenzoylacetone	7.85[1]	d[1]	2H[1]	Ar-H[1]
	7.70[1]	d[1]	2H[1]	Ar-H[1]
	4.20[1]	s[1]	2H[1]	-CH ₂ -[1]

Table 2: ^{13}C NMR Spectral Data Comparison (100 MHz, CDCl_3)

Compound	Chemical Shift (δ) ppm	Assignment
2-Bromobenzoylacetonitrile	185.0 (approx.)	C=O
138.0 (approx.)	Ar-C	
134.0 (approx.)	Ar-CH	
132.0 (approx.)	Ar-CH	
128.0 (approx.)	Ar-CH	
127.5 (approx.)	Ar-CH	
120.0 (approx.)	Ar-C-Br	
114.0 (approx.)	CN	
30.0 (approx.)	-CH ₂ -	
4-Bromobenzoylacetonitrile[1]	185.2[1]	C=O[1]
134.8[1]	Ar-C[1]	
132.5 (2C)[1]	Ar-CH[1]	
130.0 (2C)[1]	Ar-CH[1]	
129.5[1]	Ar-C-Br[1]	
114.5[1]	CN[1]	
29.8[1]	-CH ₂ -[1]	

Table 3: FTIR Spectral Data Comparison (cm⁻¹)

Compound	ν (C=O)	ν (C≡N)	ν (C-Br)	Aromatic C-H
2-Bromobenzoylacetonitrile	~1690	~2260	~650	~3060
4-Bromobenzoylacetonitrile	~1685	~2265	~830	~3070

Table 4: Mass Spectrometry Data Comparison (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments
2-Bromobenzoylacetonitrile	223/225	183/185 ([M-CH ₂ CN] ⁺), 155/157, 102
4-Bromobenzoylacetonitrile	223/225	183/185 ([M-CH ₂ CN] ⁺), 155/157, 102

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
- Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
 - ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans were collected.
 - ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. A total of 1024 scans were collected.

- Data Processing: The collected Free Induction Decays (FIDs) were processed with a line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C spectra, followed by Fourier transformation.

Fourier-Transform Infrared (FTIR) Spectroscopy

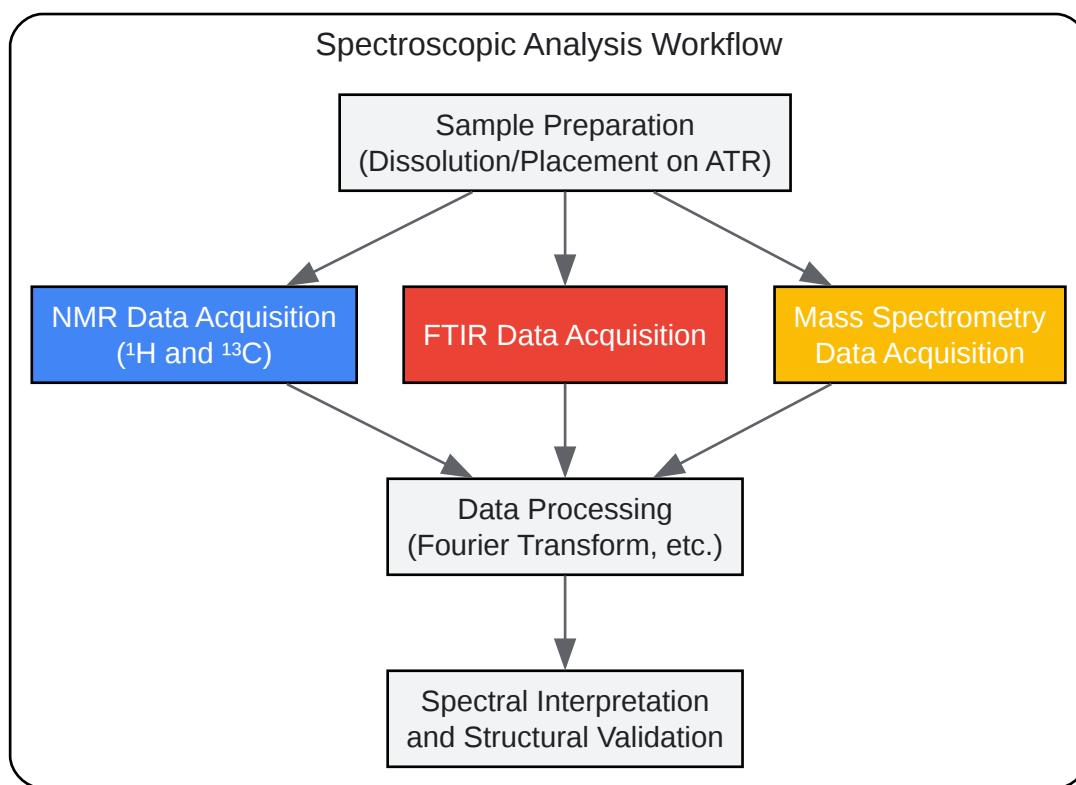
- Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: FTIR spectra were recorded over a range of 4000-400 cm^{-1} . A total of 32 scans were co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis.
- Data Processing: The resulting interferogram was processed using a Happ-Genzel apodization function before Fourier transformation to generate the final spectrum.

Mass Spectrometry (MS)

- Sample Introduction and Ionization: Mass spectra were acquired using an electron ionization (EI) source. The sample was introduced into the mass spectrometer via a direct insertion probe.
- Mass Analysis: The ionization energy was set to 70 eV. The resulting fragments were separated by a quadrupole mass analyzer over a mass-to-charge ratio (m/z) range of 50-500.

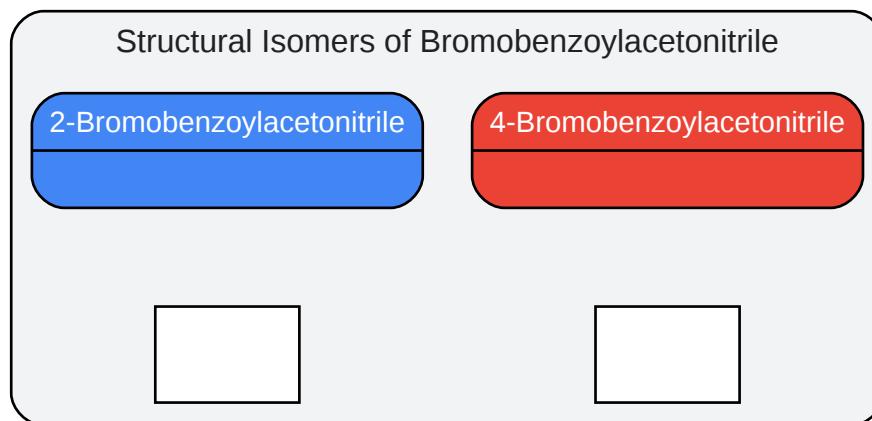
Visualization of Key Concepts

The following diagrams illustrate the experimental workflow and the structural differences between the analyzed compounds.



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Caption: General workflow for the spectroscopic validation of chemical compounds.



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Caption: Comparison of the chemical structures of 2- and 4-Bromobenzoylacetetonitrile.

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References

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[pubchem.ncbi.nlm.nih.gov]
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